3,4-Dimethoxy-6-fluoro-phenylethylamine
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Overview
Description
3,4-Dimethoxy-6-fluoro-phenylethylamine, also known by its chemical formula C10H14FNO2 and CAS number 99424-76-7, is a compound with interesting properties. It belongs to the class of substituted phenethylamines and contains both methoxy and fluoro substituents on the phenyl ring .
Preparation Methods
The synthetic routes for 3,4-Dimethoxy-6-fluoro-phenylethylamine involve chemical transformations. While specific methods may vary, here’s a general outline:
Industrial Production Methods: Unfortunately, detailed industrial production methods are not widely available in the literature. research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
3,4-Dimethoxy-6-fluoro-phenylethylamine can participate in various chemical reactions:
Oxidation and Reduction: Depending on reaction conditions, it can undergo oxidation (e.g., using reagents like potassium permanganate) or reduction (e.g., using lithium aluminum hydride).
Substitution Reactions: The fluoro group makes it susceptible to nucleophilic substitution reactions. For instance, it can react with nucleophiles like amines or thiols.
Major Products: The products formed from these reactions include derivatives with modified functional groups, such as 3,4-dimethoxyphenylethylamine or 3,4-dimethoxyphenylethanol.
Scientific Research Applications
Researchers explore 3,4-Dimethoxy-6-fluoro-phenylethylamine in various fields:
Medicinal Chemistry: Its structural features make it a potential lead compound for drug development. Scientists investigate its pharmacological properties, receptor interactions, and potential therapeutic applications.
Neuroscience: Phenethylamines often interact with neurotransmitter receptors. Researchers study its effects on serotonin, dopamine, and other neurotransmitter systems.
Chemical Biology: Understanding its interactions with biological macromolecules (e.g., proteins) can reveal insights into cellular processes.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves binding to specific receptors (e.g., serotonin receptors) and modulating neurotransmission. Further studies are needed to elucidate the precise pathways.
Comparison with Similar Compounds
While 3,4-Dimethoxy-6-fluoro-phenylethylamine is unique due to its specific combination of substituents, it shares similarities with other phenethylamines, such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and DOB (4-bromo-2,5-dimethoxyamphetamine).
Properties
IUPAC Name |
2-(2-fluoro-4,5-dimethoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGAJFDPLNWOGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344641 |
Source
|
Record name | Benzeneethanamine, 2-fluoro-4,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99424-76-7 |
Source
|
Record name | Benzeneethanamine, 2-fluoro-4,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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